L-DOPA n-Butyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMOINLDXCZCEK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960258 | |
| Record name | Butyl 3-hydroxytyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39638-52-3 | |
| Record name | Levodopa butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-hydroxytyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Prodrug Design Principles for L Dopa Esters
Chemical Synthesis of L-DOPA n-Butyl Ester and Related Alkyl Esters
The synthesis of L-DOPA esters, including the n-butyl variant, is a key strategy in developing prodrugs to improve the parent molecule's pharmacological profile. This process involves direct chemical modification of L-DOPA's carboxylic acid group, which requires careful consideration of reaction conditions and the protection of other reactive sites on the molecule.
The esterification of L-DOPA to form its alkyl esters, such as this compound, is typically achieved by reacting L-DOPA with the corresponding alcohol in the presence of a catalyst. Several catalytic methods have been reported for this transformation. One common approach involves using strong acid catalysts to facilitate the reaction. For instance, seven different alkyl esters of D,L-dopa have been prepared using thionyl chloride as the catalyst. researchgate.net Another method employs para-toluene sulfonic acid for the esterification of L-DOPA with fatty alcohols. academie-sciences.fr Following the primary reaction, treatment with HCl gas is often used to convert the free amine group of the ester into its more stable hydrochloride salt. academie-sciences.fr Sulfuric acid has also been utilized as a catalyst for the esterification of free fatty acids, a reaction analogous to the one used for L-DOPA. scielo.org.ar
The choice of catalyst is critical and can influence reaction times and yields. While acid catalysts are effective, they may require longer reaction periods. scielo.org.ar The reaction environment is also important; for example, basic homogeneous catalysis using alkoxides can be sensitive to water, which can inhibit the reaction and reduce yields. scielo.org.ar Metal ions can also play a catalytic role by decreasing the pKa of the nucleophilic species involved, although this can sometimes lower the second-order rate constants of the metal-bound nucleophiles. acs.org
L-DOPA is a multifunctional molecule containing a carboxylic acid, an amino group, and a catechol moiety, all of which are chemically reactive. academie-sciences.fr To achieve selective esterification of the carboxylic acid, the other functional groups must be temporarily masked using protecting groups. tcichemicals.com This process of protection and subsequent deprotection is fundamental to the synthesis of L-DOPA derivatives. researchgate.net
A critical prerequisite for many derivatization reactions is the full protection of both the amino and catechol groups. nih.gov The catechol side chain can be protected with various groups, including acetonide, silyl, and carbobenzoxy groups. researchgate.netgoogle.com The acetonide protecting group is particularly useful as it is stable to strong bases and weak acids, making it compatible with many synthetic methods. google.com For the amino group, a common protecting group is the phthaloyl (Phth) group, which can be readily removed with hydrazine. nih.gov Other strategies include using di-tert-butyl-dicarbonate (Boc) for the amino group and benzyl (B1604629) bromide for the hydroxyl groups of the catechol. academie-sciences.fracademie-sciences.fr
A complete synthetic sequence might involve first protecting the amino group of L-DOPA with a phthaloyl group, followed by protecting the carboxyl group as a methyl ester. nih.govgoogle.com With these groups in place, the catechol can be protected via acetonide cyclization. nih.govgoogle.com After the desired modification (e.g., esterification) is complete, the protecting groups are removed in a deprotection step to yield the final product. tcichemicals.com For instance, an N-Fmoc protecting group can be removed using 1,8-diazabicyclo[5.4.0]undec-7-ene. academie-sciences.fr The careful selection of protecting groups and the design of the deprotection process are key to achieving a successful synthesis in high yield. tcichemicals.com
Radiolabeled L-DOPA derivatives are crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). snmjournals.org The synthesis of these compounds involves incorporating a radionuclide, such as Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), or Iodine-125 ([¹²⁵I]), into the L-DOPA structure.
One established method for producing 6-[¹⁸F]fluoro-L-DOPA involves the regioselective fluorination of a protected L-DOPA precursor using gaseous [¹⁸F]-labeled acetylhypofluorite. snmjournals.org More recent advancements have led to a one-pot, two-step synthesis of high-molar-activity [¹⁸F]FDOPA through a copper-mediated fluorination of a pinacol (B44631) boronate (BPin) precursor, a method that is suitable for automation and human use. nih.gov Another approach for creating [¹⁸F]fluoro-L-DOPA utilizes nucleophilic fluorination of a specialized precursor, (2S,5S)-tert.-butyl-5-(4-benzyloxy-2-fluoro-formylbenzyl)-2-tert.-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate. snmjournals.org
For Carbon-11 labeling, N-[¹¹C-methyl]-L-DOPA has been synthesized via N-methylation of protected L-DOPA esters using [¹¹C]iodomethane. researchgate.net Another strategy describes the synthesis of 6-[¹¹C]methyl-L-DOPA using a Stille cross-coupling reaction between a tin precursor and [¹¹C]CH₃I, followed by deprotection. researchgate.net
Radioiodinated derivatives have also been developed. For example, no-carrier-added 6-[¹²⁵I]I-L-DOPA can be synthesized through regioselective radioiodination of a protected mercuric trifluoroacetate (B77799) L-DOPA precursor, which yields the final product after hydrolysis and chromatography. nih.gov
Protection and Deprotection Strategies in L-DOPA Derivatization
Structural Modification Strategies for Enhanced Pharmacological Profiles
Beyond simple esterification, other structural modifications of L-DOPA are explored to improve its therapeutic properties, such as stability and its ability to cross the blood-brain barrier (BBB). These strategies include the synthesis of amide derivatives and the conjugation of L-DOPA to sugar molecules.
Amide derivatives of L-DOPA represent an alternative class of prodrugs designed to overcome some of the limitations of ester-based prodrugs. mdpi.comresearchgate.net A significant advantage of amide prodrugs is their enhanced stability compared to esters, which are often susceptible to rapid hydrolysis by plasma esterases, leading to poor plasma stability. mdpi.com Amide bonds are generally more resistant to such enzymatic cleavage. mdpi.com
Studies have shown that amide, cyclic, and peptidyl L-DOPA prodrugs exhibit increased enzymatic and hydrolytic stability, which can lead to improved pharmacokinetic parameters. researchgate.net For example, certain diacetylated L-DOPA amide derivatives have been shown to produce more prolonged plasma levels of L-DOPA compared to the parent drug. academie-sciences.fr Similarly, dimeric amide prodrugs have demonstrated good stability in buffer solutions and a slow, sustained release of L-DOPA when tested in human plasma. mdpi.com This enhanced stability can contribute to a more consistent and prolonged therapeutic effect.
A key challenge for L-DOPA is its transport across the blood-brain barrier (BBB). pharmtech.com One innovative strategy to address this is to attach L-DOPA to a sugar molecule, creating a glycosyl conjugate. mdpi.comresearchgate.net This approach aims to hijack the body's natural nutrient transport systems, specifically the glucose transporters (like GLUT1), which are abundant at the BBB, to carry the drug into the brain. mdpi.compharmtech.comnih.gov
These glycosyl conjugates are typically synthesized by linking L-DOPA to a sugar, such as glucose or galactose, often through a linker molecule like a succinyl group, forming an ester bond. nih.govmdpi.comnih.gov Research has demonstrated that dopamine-glucose conjugates can be transported by the human GLUT1 transporter. mdpi.comresearchgate.net The specific position of the linkage on the sugar molecule is important; conjugates substituted at the C-6 position of the sugar have shown greater potency as inhibitors of glucose transport compared to those substituted at the C-1 or C-3 positions. mdpi.comnih.gov Pharmacological studies have shown that dopamine (B1211576) glycosidic prodrugs were more active in certain animal models than L-DOPA or its corresponding ester prodrugs, suggesting that glycosylation is a viable strategy for enhancing brain delivery. pharmtech.com
Research Findings on L-DOPA Derivatives
| Derivative Type | Key Synthetic Feature | Primary Advantage | Research Finding | Citation(s) |
| Alkyl Esters | Esterification of the carboxyl group with an alcohol (e.g., n-butanol) using an acid catalyst like thionyl chloride. | Increased lipophilicity compared to L-DOPA. | Short-chain alkyl esters are stable in buffer but hydrolyze rapidly in plasma, with species-dependent rates. | researchgate.netresearchgate.net |
| Amide Derivatives | Formation of an amide bond at the carboxyl group of L-DOPA. | Greater chemical and enzymatic stability compared to esters. | Amide prodrugs show slower hydrolysis, leading to more prolonged plasma levels of L-DOPA. | academie-sciences.frmdpi.comresearchgate.net |
| Glycosyl Conjugates | Covalent attachment of a sugar molecule (e.g., glucose) to L-DOPA, often via a linker. | Ability to utilize glucose transporters (e.g., GLUT1) to cross the blood-brain barrier. | Dopamine-glucose conjugates are recognized and transported by GLUT1; the linkage position on the sugar affects transport efficiency. | mdpi.compharmtech.comnih.govmdpi.com |
| Radiolabeled Derivatives | Incorporation of a radionuclide (e.g., ¹⁸F, ¹¹C) into the L-DOPA structure. | Enables in vivo imaging of dopamine synthesis and transport via PET. | Copper-mediated fluorination allows for the automated, high-yield synthesis of [¹⁸F]FDOPA for human use. | snmjournals.orgsnmjournals.orgnih.gov |
Conjugation with Other Biologically Active Moieties (e.g., GABA, MAO-B Inhibitors)
A key strategy in modern prodrug design is the conjugation of a primary drug molecule with other biologically active compounds to create a single molecule with dual therapeutic actions or improved pharmacological properties. This approach has been investigated for L-DOPA esters, including the n-butyl ester, with a focus on co-drugs involving Gamma-Aminobutyric Acid (GABA) and Monoamine Oxidase-B (MAO-B) inhibitors.
The rationale for conjugating L-DOPA with GABA stems from the role of GABA as the primary inhibitory neurotransmitter in the central nervous system (CNS). nih.gov It is hypothesized that a conjugate of L-DOPA and GABA could offer a synergistic effect in managing Parkinson's symptoms. google.com The synthesis of such conjugates can be achieved by forming a covalent bond, such as an ester or amide linkage, between the two molecules. google.com For instance, a GABA moiety can be coupled to the carboxylic acid group of L-DOPA. google.com While specific synthetic details for this compound conjugated with GABA are not extensively documented in the provided results, the general principle involves protecting the amino group of GABA and then reacting it with the L-DOPA ester. nih.govgoogle.com
Similarly, the conjugation of L-DOPA with MAO-B inhibitors like lazabemide (B1674597) has been explored. nih.govmdpi.com MAO-B is an enzyme responsible for the degradation of dopamine in the brain. science.govmovementdisorders.org By inhibiting this enzyme, the levels of dopamine derived from exogenously administered L-DOPA can be elevated. nih.govmdpi.com A prodrug linking L-DOPA to an MAO-B inhibitor is designed to protect L-DOPA from peripheral metabolism and enhance its delivery to the brain. nih.gov Upon reaching the CNS, the prodrug would be cleaved, releasing both L-DOPA and the MAO-B inhibitor to act at their respective targets. nih.gov While a study on an L-DOPA-lazabemide prodrug utilized an amide linkage, the principle could be extended to an ester linkage with this compound. nih.gov This strategy aims to reduce dopamine metabolism, as evidenced by significantly depressed levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in preclinical studies. mdpi.com
Optimization of Prodrug Design for Improved Bioavailability and Central Nervous System Delivery
The primary goal of developing L-DOPA prodrugs like the n-butyl ester is to enhance their bioavailability and facilitate their transport across the blood-brain barrier (BBB). researchgate.netresearchgate.net The esterification of L-DOPA's carboxylic acid group to form this compound increases its lipophilicity, a key factor in improving membrane permeation. google.comresearchgate.net
Research has shown that this compound exhibits improved physicochemical properties compared to the parent drug. nih.gov Studies on the nasal administration of L-DOPA alkyl ester prodrugs in rats have demonstrated rapid absorption and a high bioavailability of around 90%. researchgate.netnih.gov This is a significant improvement over the oral bioavailability of L-DOPA, which is estimated to be only about 10% to 30%. nih.govnih.gov
Furthermore, the n-butyl ester derivative has shown promise in enhancing CNS-specific delivery. Following nasal administration in rats, L-DOPA concentrations in the cerebrospinal fluid (CSF) and olfactory bulb were higher with the butyl ester compared to an equivalent intravenous dose of L-DOPA. researchgate.netnih.gov This suggests a more direct pathway to the brain, potentially bypassing some of the peripheral metabolism that limits the effectiveness of oral L-DOPA. google.com
The table below summarizes key findings from studies on this compound, highlighting its improved properties for CNS delivery.
| Property | Finding | Source |
| Bioavailability | Nasal administration in rats resulted in a bioavailability of approximately 90%. | researchgate.netnih.gov |
| CNS Delivery | Higher L-DOPA concentrations were observed in the CSF and olfactory bulb following nasal administration of the butyl ester compared to intravenous L-DOPA. | researchgate.netnih.gov |
| Hydrolysis | The n-butyl ester is rapidly hydrolyzed to L-DOPA in rat plasma and brain homogenate. | google.com |
| Lipophilicity | Esterification increases the lipophilicity of L-DOPA, which is expected to improve membrane permeation. | google.comresearchgate.net |
These findings underscore the potential of this compound as a prodrug strategy to improve the therapeutic efficacy of L-DOPA in Parkinson's disease by enhancing its delivery to the central nervous system. researchgate.net
Pharmacokinetic Profile and Biotransformation of L Dopa N Butyl Ester
Absorption Dynamics and Routes of Administration
The route of administration significantly influences the rate and extent of drug absorption. For L-DOPA n-butyl ester, alternative routes to oral administration have been investigated to overcome the limitations associated with L-DOPA, such as erratic absorption and extensive first-pass metabolism.
Nasal administration of this compound has shown considerable promise in experimental models. Studies in rats have demonstrated rapid absorption following nasal delivery, with a bioavailability of approximately 90%. researchgate.netnih.gov This high bioavailability is a significant advantage, as it suggests that a larger fraction of the administered dose reaches the systemic circulation.
Importantly, plasma levels of dopamine (B1211576), the active metabolite of L-DOPA, did not show a significant increase after nasal administration of the butyl ester prodrug. researchgate.netnih.gov This finding is crucial as it indicates a reduction in peripheral side effects, such as nausea, vomiting, and cardiac irregularities, which are commonly associated with the formation of dopamine in the gastrointestinal tract and other peripheral tissues. google.com
Furthermore, nasal delivery of the this compound resulted in higher concentrations of L-DOPA in the cerebrospinal fluid (CSF) and olfactory bulb compared to an equivalent intravenous dose. researchgate.netnih.gov This suggests that the nasal route may offer a more direct pathway for the drug to reach the central nervous system (CNS), potentially enhancing its therapeutic effects in treating conditions like Parkinson's disease. The stability of the butyl ester in rat nasal perfusate, with a half-life greater than 2 hours, ensures that a negligible amount hydrolyzes before absorption into the systemic circulation. google.com
| Route of Administration | Bioavailability | Key Findings |
| Nasal | ~90% researchgate.netnih.gov | Rapid absorption, minimal increase in plasma dopamine, higher CSF and olfactory bulb concentrations compared to IV administration. researchgate.netnih.gov |
Rectal administration presents another viable alternative for this compound, primarily to bypass the extensive first-pass metabolism that occurs in the gastrointestinal (GI) tract. The GI wall is a major site of L-DOPA metabolism, where it is converted to dopamine by the enzyme L-aromatic amino acid decarboxylase (AADC). google.comgoogle.com This metabolic process significantly reduces the amount of L-DOPA that reaches the systemic circulation.
In contrast to the oral route, rectal administration of this compound has been shown to result in significantly higher levels of the ester in both systemic and portal blood samples in rats and mice. researchgate.net This indicates that the rectal route can effectively circumvent the high esterase activity present in the small intestine, thereby increasing the systemic availability of the prodrug. researchgate.net The rectal mucosa's permeability to the esters is a limiting factor, but once absorbed, the prodrug is converted to L-DOPA in the plasma. google.com
The avoidance of first-pass metabolism is a key advantage of rectal administration, as it can lead to a more consistent and predictable therapeutic response. ajpsonline.com
The absorption of L-DOPA and its esters can vary depending on the specific site within the intestine. While the proximal colon shows minimal absorption of L-DOPA itself, it can substantially absorb the butyl ester. nih.gov The co-administration of a carboxylase inhibitor, such as benserazide (B1668006), can further modulate the absorption of this compound. nih.govresearchgate.net
Interestingly, co-administering benserazide with the ester at the colon did not increase absorption. However, pre-infusing benserazide into the duodenum enhanced the colonic absorption of the ester. nih.gov This suggests that the timing and location of the carboxylase inhibitor administration are critical for optimizing the bioavailability of L-DOPA from its ester prodrug. researchgate.net
Continuous infusion of the this compound into intestinal loops has been shown to result in more sustained plasma concentrations of L-DOPA and less metabolism into dopamine compared to bolus infusions. nih.gov This indicates that a controlled-release formulation could be beneficial for maintaining therapeutic drug levels.
A comparative analysis of different administration routes highlights the significant limitations of oral L-DOPA and its ester prodrugs. Oral administration of L-DOPA esters often results in rapid hydrolysis back to L-DOPA in the small intestine, subjecting it to the same metabolic inactivation as the parent drug. google.com This leads to variable and unreliable clinical responses. google.com
In contrast, both nasal and rectal administration of this compound have demonstrated the potential to significantly improve systemic bioavailability by bypassing first-pass metabolism. researchgate.netnih.govresearchgate.net The nasal route, in particular, has shown the added advantage of potentially enhanced direct delivery to the CNS. researchgate.netnih.gov
| Administration Route | Key Advantages | Key Disadvantages |
| Oral | Convenience | Erratic absorption, extensive first-pass metabolism, variable clinical response. google.com |
| Nasal | High bioavailability (~90%), rapid absorption, reduced peripheral side effects, potential for direct CNS delivery. researchgate.netnih.gov | Requires specific formulation for nasal application. |
| Rectal | Bypasses gastrointestinal first-pass metabolism, leading to higher systemic availability of the ester. researchgate.net | Absorption can be influenced by the permeability of the rectal mucosa. google.com |
Intestinal Absorption Site-Specificity and Modulating Factors (e.g., Carboxylase Inhibitors)
Distribution and Blood-Brain Barrier Penetration
A major challenge in the treatment of central nervous system disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.
L-DOPA itself can cross the BBB via the large neutral amino acid (LNAA) transporter. nih.gov However, its hydrophilic nature limits its passive diffusion. The n-butyl ester modification of L-DOPA is a prodrug strategy designed to increase its lipophilicity, thereby enhancing its ability to permeate the BBB. ontosight.ai
By masking the polar carboxyl group of L-DOPA, the n-butyl ester derivative becomes more lipid-soluble, which is thought to facilitate its passive diffusion across the lipid membranes of the BBB. mdpi.com Once inside the brain, the ester is hydrolyzed by intracellular esterases, releasing the active L-DOPA. google.com This targeted delivery mechanism aims to increase the concentration of L-DOPA at its site of action within the brain, potentially leading to a more effective therapeutic outcome. ontosight.ai
The enhanced CNS delivery is supported by findings that show higher concentrations of L-DOPA in the CSF and olfactory bulb following nasal administration of the butyl ester compared to intravenous L-DOPA. researchgate.netnih.gov This suggests that the prodrug not only improves systemic bioavailability but also facilitates more efficient transport into the brain.
Central Nervous System Uptake and Regional Distribution
The uptake of this compound into the central nervous system (CNS) and its subsequent distribution are critical determinants of its potential therapeutic efficacy. Studies have demonstrated that this prodrug can achieve higher concentrations in specific brain regions compared to the administration of L-DOPA itself.
Following nasal administration in rats, L-DOPA concentrations in the cerebrospinal fluid (CSF) and the olfactory bulb were found to be higher after giving the butyl ester prodrug than after an equivalent intravenous dose of L-DOPA. nih.gov This suggests a potential for enhanced CNS delivery via this route. nih.govresearchgate.net The olfactory region of the nasal cavity is highly vascularized, offering high permeability and a potential direct pathway to the CNS. drug-dev.com
Autoradiographic studies with radiolabeled L-DOPA have revealed a specific, heterogeneous distribution of uptake sites within the brain. nih.gov High-intensity uptake has been observed in the cerebral cortex, hypothalamus, cerebellum, and hippocampus, with more moderate levels in the striatum and substantia nigra. nih.gov Microautoradiography has further pinpointed dense accumulation in areas such as the median eminence, the supraoptic nucleus of the hypothalamus, and layer I of the cerebral cortex. nih.gov In the cerebellum, the accumulation appears to be concentrated in Bergmann glial cells. nih.gov
Role of Amino Acid Transporters (e.g., LAT1) in L-DOPA and Prodrug Transport
The transport of L-DOPA and its prodrugs across biological membranes, most notably the blood-brain barrier (BBB), is mediated by specific carrier proteins. The large neutral amino acid transporter 1 (LAT1) is a key player in this process. mdpi.comnih.gov
LAT1 is responsible for the transport of large, neutral amino acids like phenylalanine and tyrosine, and it is the primary transporter for L-DOPA across the BBB. mdpi.comnih.govsolvobiotech.com This transporter is highly expressed in the endothelial cells of the BBB. nih.gov The affinity of substrates for LAT1 requires an unsubstituted, free carboxyl group and an unsubstituted α-primary amino group, among other structural features. thieme-connect.com L-DOPA ester prodrugs are designed to leverage this transport system. researchgate.net While the esterification modifies the carboxyl group, the prodrug is designed to be recognized by transporters or to be rapidly hydrolyzed back to L-DOPA, which is then transported by LAT1. mdpi.comnih.gov The competition for LAT1 with endogenous amino acids can influence the brain uptake of L-DOPA. nih.gov
Biotransformation and Hydrolysis Kinetics
The conversion of this compound back to the active L-DOPA is a crucial step in its mechanism of action. This biotransformation is primarily achieved through enzymatic hydrolysis in various biological fluids and tissues.
Enzymatic Hydrolysis to L-DOPA in Biological Fluids
This compound undergoes rapid enzymatic hydrolysis to L-DOPA in several biological matrices. In rats, this conversion is very fast in plasma and brain homogenate. nih.govgoogle.com The hydrolysis in cerebrospinal fluid (CSF), however, is considerably slower. nih.govgoogle.com The prodrug is relatively stable in rat nasal perfusate, which is advantageous as it allows for absorption before significant hydrolysis occurs. google.com
The rate of hydrolysis follows first-order kinetics in rat plasma. google.com The half-life for the hydrolysis of the butyl ester has been reported in various rat tissues. google.com
Interactive Table: Half-life of this compound Hydrolysis in Rat Tissues
| Biological Fluid/Tissue | Half-life (t½) |
| Rat Plasma | < 5 min |
| Rat Brain Homogenate | Rapid |
| Rat Cerebrospinal Fluid (CSF) | ~34 minutes |
| Rat Nasal Perfusate | > 2 hours |
Note: "Rapid" indicates a fast conversion as observed in studies, though a precise half-life value was not always specified. Data compiled from multiple sources. google.comnih.gov
Species-Dependent Hydrolysis Rates and Implications for Translational Research
The rate of enzymatic hydrolysis of L-DOPA esters exhibits significant species-dependent differences. nih.govresearchgate.net For instance, the hydrolysis rate in vitro is faster in rat plasma than in dog or human plasma. researchgate.netnih.gov One study found the half-life of this compound to be less than 5 minutes in rat plasma, while it ranged from 68 to 181 minutes in dog plasma and 96 to 238 minutes in human plasma. nih.govresearchgate.net
These species differences are critical for translational research, as findings from animal models may not directly predict the pharmacokinetic behavior in humans. nih.gov The varying esterase activity across species, potentially due to different contributions of proteins like albumin and α1-acid glycoprotein, underscores the importance of careful interspecies scaling and evaluation when developing prodrugs. researchgate.netnih.gov
Interactive Table: Species-Dependent In Vitro Hydrolysis of L-DOPA Esters in Plasma
| Species | Hydrolysis Half-life (t½) |
| Rat | < 5 minutes |
| Dog | 68 - 181 minutes |
| Human | 96 - 238 minutes |
Data represents a series of short-chain alkyl esters of L-DOPA. nih.govresearchgate.net
Stability in Aqueous Solutions and under Physiological pH Conditions
The chemical stability of this compound in aqueous solutions is pH-dependent. The ester is relatively stable, particularly at pH values below 5.0. google.com Studies have shown that the hydrolysis in aqueous buffer solutions follows first-order kinetics. google.com The stability decreases as the pH increases towards physiological pH (7.4). nih.govgoogle.com For instance, one study noted that an amide-based L-DOPA prodrug was stable at pH 3.7-7.4 but showed time-dependent degradation at pH 7.8. nih.gov This relative stability at lower pH is beneficial for formulation and storage, while the increased hydrolysis at physiological pH facilitates its conversion in the body. google.commdpi.com
Subsequent Metabolism of L-DOPA and its Neurotransmitter Metabolites
Once this compound is hydrolyzed to L-DOPA, the parent compound follows its known metabolic pathways. oup.com L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form the neurotransmitter dopamine. d-nb.info Dopamine is then further metabolized into key products, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). oup.comd-nb.info
The administration of L-DOPA esters has been shown to increase the levels of these dopamine metabolites in the brain. oup.com Studies in mice have demonstrated that L-DOPA ester prodrugs can lead to elevations in striatal and tuberculum olfactorium concentrations of HVA and DOPAC. oup.com Monitoring these metabolites serves as an index of brain dopamine turnover and the effectiveness of the prodrug in delivering a functional dose of L-DOPA to the CNS. oup.comcapes.gov.br Importantly, after nasal administration of the butyl ester prodrug, plasma dopamine levels did not show a significant increase, suggesting that this route may minimize peripheral side effects associated with the conversion of L-DOPA to dopamine outside the CNS. nih.gov
Excretion Profiles and Systemic Clearance of this compound and its Metabolites
The pharmacokinetic profile of this compound is characterized by its nature as a prodrug, which is designed for rapid conversion to the parent compound, L-DOPA, after administration. This rapid biotransformation is a critical determinant of its excretion and clearance characteristics. Research indicates that the ester is efficiently hydrolyzed by esterases present in plasma and various tissues, meaning the systemic clearance and excretion pathways are predominantly those of L-DOPA and its subsequent metabolites.
Studies in rats have demonstrated that this compound is rapidly hydrolyzed in plasma. google.com This swift conversion implies that the ester form has a very short biological half-life and is not expected to be a major component in urinary excretion. The elimination of the administered compound is therefore governed by the pharmacokinetics of the liberated L-DOPA. The elimination half-life of this compound following administration has been shown to correspond directly to that of L-DOPA itself, which was reported as approximately 63 minutes in rats. google.com
Due to the rapid and extensive hydrolysis, the excretion profile following the administration of this compound primarily consists of the metabolites of L-DOPA. The main metabolic pathways for L-DOPA involve its decarboxylation to dopamine and O-methylation to 3-O-methyldopa (3-OMD). mdpi.comebi.ac.uk Dopamine is further metabolized before renal elimination. The primary metabolites of L-DOPA that are excreted in the urine are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). drugbank.com Following oral administration of L-DOPA in humans, metabolites of dopamine are rapidly excreted in the urine, with approximately 80% of a radiolabeled dose being recovered within 24 hours. inchem.org
Systemic clearance of this compound is effectively the clearance of L-DOPA, due to the ester's rapid conversion. Intravenously administered L-DOPA has a clearance rate of 14.2 mL/min/kg in elderly human patients and 23.4 mL/min/kg in younger patients. drugbank.com While specific clearance values for the n-butyl ester are not detailed in available literature, the data strongly support that its clearance would be dictated by its rapid hydrolysis rate and the subsequent clearance of L-DOPA.
The following tables summarize key research findings related to the biotransformation and metabolic fate of this compound and its parent compound, L-DOPA.
Table 1: In Vitro Hydrolysis Half-Life of this compound in Rat Tissues
This table presents the time required for 50% of the this compound to be hydrolyzed into L-DOPA in various biological matrices from rats, demonstrating the rapid conversion of the prodrug.
| Biological Matrix | Half-Life (t½) |
|---|---|
| Rat Plasma | Very Rapid |
| Rat Brain Homogenate | Very Rapid |
| Rat Cerebrospinal Fluid (CSF) | ~34 minutes |
| Rat Nasal Perfusate | > 2 hours |
Data sourced from a study on L-DOPA prodrugs. google.com
Table 2: Major Urinary Metabolites Following Systemic Exposure to L-DOPAThis table lists the principal metabolites found in urine after the administration and subsequent metabolism of L-DOPA, which is the active compound released from this compound.
| Parent Compound | Primary Urinary Metabolites |
|---|---|
| L-DOPA | 3,4-dihydroxyphenylacetic acid (DOPAC) |
| L-DOPA | Homovanillic acid (HVA) |
| L-DOPA | 3-O-methyldopa (3-OMD) |
| L-DOPA | Dopamine (and its conjugates) |
Information compiled from reviews on L-DOPA metabolism. mdpi.comdrugbank.com
Neurobiological and Behavioral Efficacy in Preclinical Models
Evaluation of Dopaminergic Activity and Motor Function Restoration
The efficacy of L-DOPA n-butyl ester in counteracting motor deficits, a hallmark of Parkinson's disease, has been assessed in established rodent models that mimic the dopamine-depleted state of the disease.
Reserpine-Induced Akinesia Models in Rodents
Reserpine administration in rodents leads to the depletion of central catecholamine stores, inducing a state of akinesia (lack of voluntary movement) and muscular rigidity, thereby modeling parkinsonian symptoms. scielo.br Studies have shown that upon oral administration, L-DOPA ester prodrugs, including the n-butyl ester, can effectively reverse reserpine-induced akinesia in mice. researchgate.net Some ester prodrugs demonstrated effects comparable to L-DOPA itself in these models. researchgate.net
6-Hydroxydopamine Lesion Models of Hemiparkinsonism
The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that selectively destroys catecholaminergic neurons, creating a more specific model of Parkinson's disease. nih.gov In rats with unilateral 6-OHDA lesions of the medial forebrain bundle, which results in hemiparkinsonism, the administration of L-DOPA ester prodrugs has been shown to induce contraversive circling behavior. researchgate.net This rotational behavior is a well-established indicator of the compound's ability to stimulate dopamine (B1211576) receptors in the dopamine-depleted striatum. frontiersin.org Specifically, the administration of this compound has been noted for its significant effects in these models. researchgate.net
Assessment of Locomotor Activity and Circling Behavior
The restoration of locomotor activity and the induction of circling behavior are key measures of a compound's anti-parkinsonian efficacy in these preclinical models. Intraperitoneal administration of various L-DOPA ester prodrugs in reserpine-treated mice produced locomotor activity with an intensity and duration equal to that of L-DOPA. researchgate.net In 6-OHDA-lesioned rats, L-DOPA ester prodrugs, including the n-propyl, methyl, and ethyl esters, induced a more intense rotational response compared to L-DOPA. researchgate.net Some studies have indicated that certain L-DOPA esters, such as the isopropyl and sec-butyl esters, showed a distinctly greater, though not statistically significant, activity in inducing circling behavior than L-DOPA itself. researchgate.net
Neurochemical Alterations in Brain Regions
The behavioral effects of this compound are underpinned by its influence on the neurochemistry of specific brain regions, particularly the striatum and mesolimbic areas, which are crucial for motor control and reward.
Striatal and Mesolimbic Dopamine Levels
The primary mechanism of action of L-DOPA and its prodrugs is the elevation of dopamine levels in the brain. google.com Following administration, L-DOPA is converted to dopamine. google.com In a rat model of Parkinson's disease, L-DOPA administration has been shown to cause large increases in brain dopamine levels. nih.gov Studies using microdialysis in freely-moving, 6-OHDA-lesioned rats revealed that L-DOPA administration leads to a significant efflux of dopamine in both the striatum and the substantia nigra. nih.gov Research has also indicated that intranasal administration of dopamine can increase its levels in the neostriatum and nucleus accumbens. researchgate.net
Analysis of Dopamine Metabolites (e.g., Homovanillic Acid, 3,4-Dihydroxyphenylacetic Acid)
The metabolism of dopamine results in the formation of key byproducts, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). wikipedia.org The levels of these metabolites are often measured to assess dopamine turnover. nih.gov In the central nervous system, dopamine is degraded by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). sci-hub.se MAO catalyzes the conversion of dopamine to DOPAC, which is then converted to HVA by COMT. wikipedia.org The concentrations of DOPAC and HVA in cerebrospinal fluid are considered to reflect the turnover of dopamine in the brain. nih.gov Studies in animal models have involved measuring the concentrations of dopamine, DOPAC, and HVA in the striatum to understand the effects of potential therapeutic agents. mdpi.com
Comparative Efficacy with L-DOPA and Other Prodrugs
In the effort to enhance the therapeutic profile of Levodopa (L-DOPA), its n-butyl ester prodrug, this compound, was developed with the primary goal of improving physicochemical properties such as lipophilicity and solubility. ontosight.airesearchgate.net This modification was intended to facilitate better absorption and transport across biological membranes, including the blood-brain barrier. ontosight.ai Preclinical investigations into a range of L-DOPA ester prodrugs have shown that these compounds can achieve dramatically enhanced cellular uptake while being effectively converted back to the parent compound, L-DOPA, by intracellular esterases. researchgate.net
The performance of ester prodrugs like the n-butyl ester can be contrasted with other classes of L-DOPA prodrugs, such as amide derivatives. Certain amide prodrugs have shown a capacity for a more prolonged duration of action in preclinical models. For instance, one L-DOPA amide prodrug demonstrated a duration of action of 147 minutes, compared to 119 minutes for L-DOPA following oral administration in 6-hydroxydopamine (6-OHDA)-lesioned rats. mdpi.com This suggests that the type of chemical linkage used to create the prodrug is a critical factor in determining its pharmacokinetic profile and subsequent duration of effect. academie-sciences.fr
Comparative Duration of Action of L-DOPA Prodrugs in Preclinical Models
| Compound Class | Example Compound | Reported Duration of Action vs. L-DOPA | Key Preclinical Finding |
|---|---|---|---|
| Ester Prodrugs | This compound | Not significantly longer than L-DOPA researchgate.netnih.gov | Generally not markedly more potent or of longer duration than L-DOPA itself. nih.gov |
| Amide Prodrugs | (S)-4-(2-acetamido-3-ethoxy-3-oxopropyl)-1,2-phenylene diacetate | Half-life of 56.5 min vs. 30.6 min for L-DOPA mdpi.com | Demonstrated a prolonged half-life and greater area under the curve (AUC) compared to L-DOPA in rats. mdpi.com |
| Dimeric Amide Prodrugs | Various Dimer Structures | Slower decrease in dopamine concentration vs. L-DOPA mdpi.com | Led to a more sustained increase in striatal dopamine levels after administration compared to L-DOPA. mdpi.com |
A significant challenge in the long-term treatment of Parkinson's disease with L-DOPA is the emergence of motor complications, including "wearing-off" phenomena (motor fluctuations) and L-DOPA-induced dyskinesia (LID). nih.govnih.gov A leading hypothesis, supported by numerous preclinical studies, links the development of these complications to the non-physiological, pulsatile stimulation of striatal dopamine receptors resulting from standard oral L-DOPA administration. nih.gov Conversely, providing a more continuous and stable level of dopaminergic stimulation has been shown to prevent or delay the onset of these motor side effects in animal models. nih.gov
Prodrugs of L-DOPA, such as this compound, are designed to improve the pharmacokinetic profile of the parent drug. By increasing lipophilicity, the n-butyl ester modification is intended to enhance absorption and provide more consistent plasma levels, which could translate to more stable L-DOPA concentrations in the brain. ontosight.airesearchgate.net In theory, by smoothing out the sharp peaks and troughs in plasma L-DOPA levels, the prodrug could provide a more continuous form of dopaminergic stimulation. This sustained delivery is the key mechanism through which L-DOPA prodrugs could potentially reduce the risk of inducing motor fluctuations and dyskinesia over the long term. nih.gov While the potential therapeutic advantage of using water-soluble prodrugs like L-DOPA esters to decrease side effects has been noted, specific long-term preclinical studies focusing on the direct impact of this compound on the induction and severity of motor fluctuations and dyskinesia are not extensively detailed in the available literature. researchgate.net
Factors in Dyskinesia Induction and Potential Mitigation by Prodrugs
| Factor | Relevance to Dyskinesia | Theoretical Impact of this compound |
|---|---|---|
| Pulsatile Dopaminergic Stimulation | A primary driver for the development of L-DOPA-induced dyskinesia in preclinical models. nih.gov | May provide more stable L-DOPA levels, leading to more continuous receptor stimulation. researchgate.net |
| L-DOPA Plasma Variability | High peak and low trough concentrations are associated with motor complications. frontiersin.org | Designed to improve pharmacokinetics, potentially reducing plasma level fluctuations. ontosight.ai |
| Disease Duration and L-DOPA Exposure | Longer duration of disease and cumulative L-DOPA dose are risk factors for motor complications. d-nb.info | A more stable delivery could, in theory, delay the onset of complications associated with long-term therapy. nih.gov |
Potency and Duration of Action Comparisons
Potential Neuroprotective Effects and Disease Modification Mechanisms
The identification of therapies that can slow or halt the progression of neurodegeneration in Parkinson's disease remains a critical unmet need. frontiersin.org The role of L-DOPA itself in disease modification is a subject of ongoing debate. While it is the most effective symptomatic therapy, some research suggests that its oxidative metabolism can generate free radicals, which may contribute to neuronal damage over the long term. nih.gov Conversely, other preclinical studies have demonstrated that L-DOPA possesses neuroprotective properties for dopaminergic neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated animal model, with effects comparable to the dopamine agonist pramipexole. nih.gov This neuroprotection was associated with the modulation of cell survival and apoptotic signaling pathways. nih.gov
Currently, there is a lack of specific preclinical studies investigating whether this compound has inherent neuroprotective or disease-modifying effects beyond its role as a delivery system for L-DOPA. Any potential neuroprotective mechanism of the prodrug would likely be indirect, stemming from its influence on the pharmacokinetics of L-DOPA. By providing a more stable and potentially lower-peak concentration of L-DOPA to the brain, the n-butyl ester could theoretically mitigate some of the oxidative stress associated with high, pulsatile doses of the parent drug. This more physiological delivery of dopamine could, in principle, reduce excitotoxicity and inflammatory responses that contribute to neuronal damage. However, without direct experimental evidence, these effects remain hypothetical. Research into other compounds, such as Dl-3-n-butylphthalide, has shown neuroprotective effects by preserving mitochondrial homeostasis in animal models of Parkinson's disease, highlighting the types of mechanisms that are of interest in the search for disease-modifying agents. nih.gov
Advanced Drug Delivery Systems and Strategies
Nanotechnology-Based Delivery Approaches
Nanotechnology offers a promising frontier for delivering L-DOPA and its derivatives to the brain. Polymeric nanoparticles, in particular, are investigated for their ability to protect the drug from peripheral degradation and facilitate its transport into the central nervous system (CNS). researchgate.net Polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are widely used due to their biocompatibility and biodegradable nature. nih.govnih.gov While much of the research focuses on encapsulating the parent L-DOPA, these systems provide a foundational technology for its ester prodrugs. nih.govmdpi.com
The rationale for using polymeric nanoparticles is to leverage materials like PLGA, which is approved by the Food and Drug Administration (FDA) and hydrolyzes into easily cleared byproducts. nih.gov These nanocarriers can be engineered to bypass the blood-brain barrier, offering a non-invasive method to deliver therapeutics directly to the CNS. nih.govnih.gov For instance, nanoparticles formulated with chitosan have been shown to enhance the absorption of L-DOPA across the nasal epithelium, a route that bypasses first-pass metabolism and can lead to enhanced bioavailability for brain delivery. mdpi.com
A critical parameter for nanoparticle-based systems is encapsulation efficiency—the percentage of the drug successfully entrapped within the nanocarrier. High encapsulation efficiency is crucial to minimize drug wastage and ensure that a therapeutic level of the compound can be delivered. mdpi.com Studies on L-DOPA encapsulation in chitosan nanoparticles have reported efficiencies as high as 82.38%. mdpi.com
Furthermore, these systems are designed for sustained release, which helps in maintaining steady drug concentrations over a prolonged period. Research on microspheres made from PLGA containing L-DOPA methyl ester (a similar short-chain alkyl ester) demonstrated a sustained-release profile without an initial burst release, indicating the potential for such systems to provide continuous dopaminergic stimulation. unav.edunih.gov This controlled release is fundamental to mitigating the motor fluctuations seen with conventional L-DOPA therapy. nih.gov
Polymeric Nanoparticles for Enhanced Brain Delivery
Sustained and Controlled Release Formulations
Fluctuations in plasma L-DOPA levels are a major contributor to the "on-off" phenomenon experienced in long-term therapy. researchgate.netmdpi.com The development of formulations that can provide sustained and controlled release of L-DOPA prodrugs is a primary goal to ensure more stable plasma concentrations and continuous therapeutic effects. researchgate.netnih.gov
L-DOPA esters, including the n-butyl ester, are considered strong candidates for continuous delivery systems due to their enhanced solubility and permeability compared to the parent drug. nih.gov Research has explored various non-oral routes to achieve more consistent drug delivery.
One such approach is transdermal administration. An in-vitro study using excised rat skin found that L-DOPA n-butyl ester penetrated the skin more effectively than L-DOPA itself. nih.gov In a subsequent in-vivo study, a transdermal patch containing this compound led to a linear increase in plasma L-DOPA levels over a period of 30 to 180 minutes, demonstrating the system's potential for sustained delivery. The ester was rapidly hydrolyzed to L-DOPA in the body. nih.gov
Rectal delivery has also been investigated. The high water solubility of this compound makes it a suitable candidate for controlled-release rectal formulations. nih.gov Studies in animal models have shown significant bioavailability of L-DOPA following rectal administration of its butyl ester. researchgate.netnih.gov
The primary objective of continuous delivery systems is to minimize the peaks and troughs in plasma L-DOPA concentrations. nih.gov By providing a more constant supply of the drug, these systems can lead to more stable and consistent symptomatic control. google.com
Rectal administration of this compound in rats resulted in a bioavailability of 100%, significantly higher than that of rectally administered L-DOPA (<5%). researchgate.netnih.gov In dogs, the bioavailability was 32% when co-administered with carbidopa (B1219). researchgate.netnih.gov These findings underscore the potential of using the ester prodrug to achieve more reliable absorption and stable plasma levels compared to conventional methods. nih.gov
| Animal Model | Bioavailability (%) | Reference |
|---|---|---|
| Rats | 100% | researchgate.netnih.gov |
| Dogs (with Carbidopa) | 32% | researchgate.netnih.gov |
Development of Continuous Delivery Systems for L-DOPA Esters
Targeted Delivery Methodologies for Central Nervous System Specificity
A significant challenge in neuropharmacology is ensuring that a drug specifically reaches the CNS while minimizing peripheral exposure. nih.gov Targeted delivery methodologies for this compound have focused on non-invasive routes that can potentially deliver the drug directly to the brain. nih.govresearchgate.net
Intranasal administration is a particularly promising strategy, as it can bypass the blood-brain barrier and reduce systemic side effects by delivering the drug directly to the CNS via the olfactory and trigeminal pathways. nih.govresearchgate.netresearchgate.net Studies have shown that utilizing water-soluble prodrugs like this compound via the nasal route can lead to enhanced CNS delivery. nih.govresearchgate.net
Research in rats has demonstrated that following nasal delivery of the butyl ester prodrug, L-DOPA concentrations in the cerebrospinal fluid (CSF) and olfactory bulb were higher compared to an equivalent intravenous dose. nih.govresearchgate.net Specifically, the nasal route resulted in a bioavailability of approximately 89.3% compared to intravenous administration. google.com Crucially, this enhanced CNS delivery was achieved without a significant increase in plasma dopamine (B1211576) levels, suggesting a reduction in peripheral side effects. nih.govgoogle.comresearchgate.net
| Administration Route | Tissue/Fluid | Observation | Reference |
|---|---|---|---|
| Nasal | Cerebrospinal Fluid (CSF) | Higher L-DOPA concentration than IV route | nih.govgoogle.comresearchgate.net |
| Nasal | Olfactory Bulb | Higher L-DOPA concentration than IV route | nih.govgoogle.comresearchgate.net |
| Nasal | Plasma | Bioavailability of ~89.3% compared to IV | google.com |
| Intravenous | Plasma | Baseline for bioavailability comparison | google.com |
Analytical Techniques for L Dopa N Butyl Ester and Its Metabolites
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and selective method for the analysis of electroactive compounds like L-DOPA n-butyl ester and its catecholamine metabolites. biorxiv.org This technique is particularly well-suited for detecting the low concentrations of these analytes typically found in biological fluids such as plasma, cerebrospinal fluid (CSF), and brain homogenates. nih.govnih.gov
The principle of HPLC-ECD relies on the separation of the analytes on a chromatographic column followed by their detection based on the current generated by their oxidation or reduction at an electrode surface. For this compound and its metabolites, which include L-DOPA, dopamine (B1211576), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), the catechol and phenol (B47542) moieties are readily oxidizable, making ECD an ideal detection method. researchgate.netnih.gov
Research on L-DOPA esters, such as the methyl ester, provides a strong basis for the analytical conditions applicable to the n-butyl ester. A common approach involves reversed-phase chromatography using a C18 column. The mobile phase is typically an aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile (B52724) to ensure adequate separation. researchgate.net To enhance the retention and peak shape of these polar compounds, ion-pairing agents such as sodium 1-hexanesulfonate can be added to the mobile phase. researchgate.net The pH of the mobile phase is a critical parameter and is generally maintained in the acidic range (e.g., pH 2.9-3.2) to ensure the stability and ionization state of the analytes. researchgate.netresearchgate.net
A study on the simultaneous determination of L-DOPA methyl ester and its metabolites in plasma utilized a dual-electrode coulometric detector operating in a redox mode, which enhances selectivity and allows for quantification at nanogram levels. nih.gov This approach would be directly applicable to the analysis of this compound. In vivo studies involving the administration of this compound to rats have successfully used HPLC-ECD to measure the resulting levels of L-DOPA and dopamine in plasma, CSF, and the olfactory bulb. nih.gov
Table 1: Illustrative HPLC-ECD Parameters for the Analysis of L-DOPA Esters and Metabolites This table presents a composite of typical conditions based on published methods for L-DOPA and its esters.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Acetonitrile/Potassium Dihydrogen Phosphate buffer (e.g., 8:2:90 v/v/v) containing ion-pairing agents (e.g., 5 mM sodium 1-hexanesulfonate) and EDTA. researchgate.net |
| pH | 2.9 - 3.2 (adjusted with phosphoric acid) researchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |
| Detector | Electrochemical Detector (Amperometric or Coulometric) |
| Working Electrode Potential | +0.30 V to +0.75 V (vs. Ag/AgCl) researchgate.netmdpi.com |
| Analytes | This compound, L-DOPA, Dopamine, DOPAC, HVA |
Mass Spectrometry-Based Methods (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Tandem Mass Spectrometry)
Mass spectrometry (MS) based methods, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), offer unparalleled specificity and sensitivity for the identification and quantification of this compound and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, achieved through multiple reaction monitoring (MRM). mdpi.comresearchgate.net In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection minimizes interference from the complex biological matrix.
For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The fragmentation of this precursor would likely involve the loss of the butoxycarbonyl group or other characteristic fragments. While specific MRM transitions for this compound are not widely published, methods for the closely related L-DOPA methyl ester (LDME) provide a clear template. For LDME, a quantifier transition of m/z 212.50 → 152.13 has been reported, corresponding to the loss of the methoxycarbonyl group. researchgate.net A similar fragmentation pattern would be expected for the n-butyl ester.
A validated UHPLC-MS/MS method for the simultaneous determination of L-DOPA, LDME, and carbidopa (B1219) in human plasma employed a simple protein precipitation for sample preparation and a Kinetex PFP column for chromatographic separation with a gradient elution. mdpi.com This method demonstrated good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies. mdpi.com Such a method could be readily adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of polar analytes like this compound to increase their volatility and thermal stability. A common derivatization strategy for amino acids is the formation of N-trifluoroacetyl (TFA) n-butyl esters. rsc.org This approach would involve the trifluoroacetylation of the amino group of this compound. The resulting derivative would exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for its confident identification and quantification. The fragmentation of esters in GC-MS typically involves cleavage adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org
Table 2: Exemplary LC-MS/MS Parameters for L-DOPA Ester Analysis Based on a validated method for L-DOPA methyl ester (LDME). mdpi.com
| Parameter | Typical Conditions |
| Chromatography | UHPLC |
| Column | Kinetex PFP (50 × 2.1 mm; 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (LDME) | quan 212.50 → 152.13 m/z |
| Precursor → Product Ion (L-DOPA) | quan 198.09 → 152.13 m/z |
Radiochemical Assays for Metabolic Pathway Elucidation
Radiochemical assays are instrumental in elucidating the metabolic fate of a drug by tracing the distribution, transformation, and excretion of a radiolabeled version of the compound. For this compound, this would typically involve synthesizing the molecule with a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H). The use of ¹⁴C-labeled L-DOPA has been documented in metabolic studies in patients with Parkinson's disease, providing valuable insights into its absorption, distribution, and excretion. nih.gov
In such studies, after administration of the radiolabeled compound, biological samples (e.g., plasma, urine, feces, and expired air) are collected over time. The total radioactivity in these samples is measured using techniques like liquid scintillation counting, which provides a comprehensive picture of the drug's disposition. The metabolic profile can be further investigated by using chromatographic techniques (e.g., HPLC) to separate the parent drug from its radioactive metabolites, which are then detected by a radioactivity detector.
While specific studies employing radiolabeled this compound are not prominent in the literature, the principles are well-established from studies with other L-DOPA derivatives. For instance, the synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), a positron-emitting analogue, is widely used in Positron Emission Tomography (PET) to study dopamine metabolism in the brain. osti.govnih.gov The synthesis of such radiotracers often involves the use of protected precursors, such as the tert-butyl ester of a protected L-DOPA derivative, highlighting the relevance of ester chemistry in this field. nih.gov
A study using ¹⁴C-L-DOPS (a norepinephrine (B1679862) prodrug) in rats demonstrated how co-administration with L-DOPA affected its metabolism, showcasing the power of radiolabeling in dissecting complex metabolic interactions. jst.go.jp Similarly, a study with ¹⁴C-L-dopa in Parkinson's patients revealed rapid absorption and excretion, with the majority of the dose being eliminated as metabolites in the urine within eight hours. nih.gov These methodologies could be directly applied to a ¹⁴C-labeled this compound to definitively trace its metabolic pathways.
Bioanalytical Method Validation for Quantitative Assessment in Biological Matrices
The validation of bioanalytical methods is a regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological matrices. This process is essential for pharmacokinetic, toxicokinetic, and clinical studies. The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
A bioanalytical method validation for this compound would encompass the evaluation of several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, endogenous compounds, and potential interfering substances. mdpi.comresearchgate.net
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. mdpi.comdergipark.org.tr
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and are evaluated both within a single analytical run (intra-day) and between different runs (inter-day). mdpi.comresearchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.comdergipark.org.tr
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. mdpi.comresearchgate.net
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the analytical signal in mass spectrometry-based methods. mdpi.com
Stability: The stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles. researchgate.net
A comprehensive validation of an LC-MS/MS method for L-DOPA methyl ester in human plasma provides a relevant example. mdpi.com The method was validated for selectivity, linearity (with a correlation coefficient R² > 0.99), accuracy (bias % within ±15%), precision (CV % < 15%), recovery, and matrix effect. mdpi.com The stability of the analytes was also thoroughly assessed. These parameters and acceptance criteria would be directly applicable to the validation of a bioanalytical method for this compound.
Table 3: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | A linear relationship between concentration and response, typically with a correlation coefficient (R²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Recovery | The extraction efficiency of the analyte from the matrix should be consistent and reproducible. |
| Matrix Effect | Assessed to ensure that matrix components do not interfere with the analyte's quantification. |
| Stability | Analyte stability is evaluated under various storage and handling conditions. |
Current Research Challenges and Future Directions
Bridging Preclinical Findings to Clinical Translation
A primary challenge in the development of L-DOPA n-butyl ester is the translation of positive preclinical results into human clinical success. Preclinical studies, often conducted in rodent models, have demonstrated that esterification of L-DOPA, as with the n-butyl ester, can enhance properties like cellular uptake. researchgate.net For instance, studies have shown that this compound exhibits increased absorption and bioavailability compared to L-DOPA, particularly with alternative delivery routes like nasal administration. nih.gov In rat models, nasal delivery of the butyl ester prodrug led to rapid absorption, high bioavailability (around 90%), and potentially enhanced delivery to the central nervous system (CNS) without a significant increase in peripheral dopamine (B1211576) levels. nih.gov
The critical hurdle is replicating these favorable pharmacokinetics in humans. The metabolic environment, including the activity of esterase enzymes in plasma and tissues, can differ significantly between species, affecting the rate and location of the prodrug's conversion back to active L-DOPA. researchgate.net Ensuring that the n-butyl ester provides a consistent and predictable release of L-DOPA in patients is essential for its therapeutic viability. The transition to clinical trials requires extensive investigation to confirm that the enhanced bioavailability observed in animal models translates to meaningful and safe therapeutic effects in Parkinson's disease patients. mcw.edu
Addressing Variability in Therapeutic Response and Long-Term Complications
A significant challenge with standard L-DOPA therapy is the wide inter- and intra-patient variability in therapeutic response. nih.gov This variability is expected to extend to its prodrugs, including this compound. Factors such as genetics, age, disease progression, and diet can influence drug absorption and metabolism. nih.govucl.ac.uk A primary goal for developing prodrugs like this compound is to provide more continuous dopaminergic stimulation, thereby minimizing the motor complications, such as "wearing-off" phenomena and dyskinesias, that arise from the pulsatile stimulation associated with standard L-DOPA's short half-life. karger.comnih.govunil.ch
Long-term L-DOPA treatment is frequently associated with the development of these motor fluctuations, which severely impact a patient's quality of life. nih.govmednexus.org The erratic gastrointestinal absorption and short plasma half-life of L-DOPA are considered major contributors to these complications. nih.gov While this compound is designed to offer smoother pharmacokinetics, a major research challenge is to conduct long-term clinical studies to definitively prove that this translates to a reduction in the incidence and severity of such complications compared to existing formulations. youtube.com
Integration with Combination Therapies (e.g., Dopa Decarboxylase Inhibitors, MAO-B Inhibitors)
L-DOPA is rarely administered alone due to extensive peripheral metabolism by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase (DDC). nih.govmedmastery.com Therefore, it is almost always co-administered with a DDC inhibitor (DCI) like Carbidopa (B1219) or Benserazide (B1668006), which does not cross the blood-brain barrier. google.comdrugbank.com This combination, such as Sinemet® (Carbidopa/L-DOPA) or Madopar® (Benserazide/L-DOPA), reduces the peripheral conversion of L-DOPA to dopamine, thereby decreasing side effects like nausea and increasing the amount of L-DOPA available to enter the brain. google.comhealthify.nz
A key research challenge for this compound is to optimize its use with these inhibitors. Studies have explored the differential delivery of L-DOPA esters and benserazide, showing that the site of absorption can be altered and that continuous delivery of the ester can lead to more sustained plasma L-DOPA levels. nih.gov Further research is needed to determine the ideal ratio and formulation of this compound with a DCI to maximize CNS bioavailability and minimize side effects. frontiersin.orggoogle.com.na
Additionally, Monoamine Oxidase B (MAO-B) inhibitors, such as selegiline (B1681611) and rasagiline, are often used as adjuncts to L-DOPA therapy. nih.govparkinsons.org.uk These drugs inhibit the breakdown of dopamine in the brain, extending the effect of L-DOPA. parkinsons.org.uksemanticscholar.org Future studies must evaluate the synergistic effects and potential interactions when this compound is integrated into a therapeutic regimen that includes both DCIs and MAO-B inhibitors to ensure safety and efficacy. vulcanchem.com
| Enzyme | Action on Levodopa/Dopamine | Location of Action | Inhibitor Class | Example Inhibitors | Therapeutic Goal of Inhibition |
|---|---|---|---|---|---|
| Aromatic L-Amino Acid Decarboxylase (AADC/DDC) | Converts L-DOPA to Dopamine | Peripheral (Gut, Liver) & Central (Brain) | Dopa Decarboxylase Inhibitors (DCIs) | Carbidopa, Benserazide | Increase L-DOPA bioavailability to the brain; Reduce peripheral side effects. google.comdrugbank.com |
| Monoamine Oxidase B (MAO-B) | Breaks down Dopamine | Central (Brain) | MAO-B Inhibitors | Selegiline, Rasagiline, Safinamide | Prolong the action of dopamine in the brain; Reduce "off" time. nih.govparkinsons.org.uk |
| Catechol-O-Methyltransferase (COMT) | Methylates L-DOPA to 3-O-methyldopa (3-OMD) | Peripheral (Gut, Liver) & Central (Brain) | COMT Inhibitors | Entacapone, Tolcapone | Prevent L-DOPA degradation, increase its half-life, and reduce competition for transport into the brain. karger.comresearchgate.net |
Exploration of Novel Prodrug Modifications and Delivery Platforms
This compound is one of many attempts to improve L-DOPA's properties through a prodrug strategy. ontosight.ai The field is actively exploring a wide range of chemical modifications to the L-DOPA molecule. These include various ester prodrugs (e.g., methyl, ethyl, and butyl esters) and amide prodrugs, which may offer different rates of hydrolysis and better stability. mdpi.comnih.govresearchgate.net Another approach involves creating carrier-mediated prodrugs by attaching L-DOPA to molecules like sugars (glycosyl derivatives) to hijack nutrient transport systems, such as the glucose transporter (GLUT1), for improved entry into the brain. mdpi.comnih.gov
The challenge lies in identifying the optimal chemical modification that balances stability, solubility, and efficient conversion to L-DOPA at the target site. mdpi.com Alongside chemical modifications, research into novel delivery platforms is crucial. While oral delivery remains the most common, its effectiveness is hampered by erratic gastrointestinal absorption. nih.gov Alternative platforms being investigated for L-DOPA and its prodrugs include:
Intranasal Delivery: Formulations like those tested for L-DOPA alkyl esters aim for rapid absorption and direct nose-to-brain transport. nih.govmdsabstracts.org
Transdermal Patches: These aim to provide continuous, steady delivery of the drug, although overcoming the skin barrier is a significant technical hurdle. researchgate.netkarger.com
Gastro-retentive Formulations: Pills designed to remain in the stomach for an extended period, like the "accordion pill," could provide a more sustained release of the drug. nih.govresearchgate.net
Infusion Systems: Intrajejunal and subcutaneous infusions are being developed to provide continuous drug delivery for patients with advanced disease. nih.govresearchgate.net
The future of L-DOPA therapy may involve combining a novel prodrug modification like the n-butyl ester with an advanced delivery platform to achieve the most stable and effective treatment. researchgate.netnih.gov
Role of Gut Microbiome in Prodrug Metabolism and Therapeutic Outcome
The gut microbiome has emerged as a critical factor influencing the efficacy of L-DOPA therapy. mdpi.combiocodexmicrobiotainstitute.com It is now understood that certain gut bacteria can metabolize oral L-DOPA before it is absorbed into the bloodstream. parkinsonsroadmap.orgnih.gov For example, bacteria such as Enterococcus faecalis and Eggerthella lenta possess enzymes that can convert L-DOPA to dopamine and subsequently to other metabolites like m-tyramine. biocodexmicrobiotainstitute.comeurekaselect.comresearchgate.net This peripheral metabolism by gut bacteria reduces the bioavailability of L-DOPA, contributing to the need for higher doses and the variability in patient response. mcw.edurug.nlresearchgate.net
A significant research challenge is to determine how this compound interacts with the gut microbiome. It is plausible that the ester modification could offer some protection against bacterial enzymes. However, if the ester is hydrolyzed back to L-DOPA within the gut, it would once again become a substrate for these bacterial metabolic pathways. eurekaselect.com Understanding the interplay between L-DOPA prodrugs and the gut microbiome is essential for predicting therapeutic outcomes. Future strategies may involve developing prodrugs that are resistant to microbial metabolism or co-administering therapies that modulate the gut microbiome to inhibit the specific bacteria or enzymes responsible for L-DOPA degradation. mdpi.comparkinsonsroadmap.org
Comprehensive Safety and Tolerability Assessment in Advanced Research
While L-DOPA itself has a well-documented, long-term safety record, any new prodrug, including this compound, must undergo a comprehensive safety and tolerability assessment. unil.chresearchgate.net A primary concern is the toxicity of the "promo-moiety"—the chemical group that is cleaved off to release the active drug. In this case, the safety of n-butanol, the byproduct of this compound hydrolysis, must be thoroughly evaluated, especially in the context of long-term, daily administration.
Advanced research must include rigorous preclinical toxicology studies and carefully designed clinical trials to monitor for both acute and chronic adverse effects. mdsabstracts.org Safety assessments would need to investigate potential local irritation at the site of administration (e.g., nasal or transdermal), systemic toxicity, and any unique side effects not typically associated with standard L-DOPA. mdsabstracts.orgeuropa.eu Establishing a favorable safety and tolerability profile is a non-negotiable prerequisite for the clinical adoption of this compound or any novel L-DOPA prodrug.
Compound Reference Table
| Compound Name | Synonym(s) / Brand Name(s) | CAS Number | Molecular Formula | Role/Context |
|---|---|---|---|---|
| This compound | Levodopa butyl ester | 39638-52-3 | C13H19NO4 | The primary subject of the article; a prodrug of L-DOPA. ontosight.aicalpaclab.com |
| Levodopa | L-DOPA, Larodopa® | 59-92-7 | C9H11NO4 | Gold standard treatment for Parkinson's disease; precursor to dopamine. karger.com |
| Dopamine | - | 51-61-6 | C8H11NO2 | Neurotransmitter deficient in Parkinson's disease. mdpi.com |
| Carbidopa | - | 28860-95-9 | C10H14N2O4 | Dopa decarboxylase inhibitor; co-administered with L-DOPA. medmastery.com |
| Benserazide | Madopar® (in combination) | 322-35-0 | C10H15N3O5 | Dopa decarboxylase inhibitor; co-administered with L-DOPA. drugbank.comhealthify.nz |
| Selegiline | - | 14611-51-9 | C13H17N | MAO-B inhibitor used in Parkinson's therapy. parkinsons.org.uk |
| Rasagiline | - | 136236-51-6 | C12H13N | MAO-B inhibitor used in Parkinson's therapy. nih.gov |
| Safinamide | Xadago® | 133865-89-1 | C17H19FN2O2 | MAO-B inhibitor used as an add-on therapy. parkinsons.org.uk |
| Entacapone | - | 130929-57-6 | C14H15N3O5 | COMT inhibitor used as an adjunct to L-DOPA. karger.com |
| Tolcapone | - | 134308-13-7 | C14H11NO5 | COMT inhibitor used as an adjunct to L-DOPA. karger.com |
| 3-O-methyldopa | 3-OMD | 300-48-1 | C10H13NO4 | Metabolite of L-DOPA formed by COMT. researchgate.net |
| m-Tyramine | 3-Tyramine | 588-05-6 | C8H11NO | Metabolite of dopamine produced by gut bacteria. parkinsonsroadmap.org |
| n-Butanol | Butyl alcohol | 71-36-3 | C4H10O | Byproduct of this compound hydrolysis. |
Q & A
Q. What are the standard analytical methods for characterizing the purity and stability of L-DOPA n-Butyl Ester in experimental settings?
Methodological Answer:
- Chromatographic Techniques : Ultra-performance liquid chromatography (UPLC) with phenyl-based columns (e.g., BEH Phenyl) is recommended for rapid separation of ester derivatives. For example, a UPLC method with a 1.7 µm particle size column and gradient elution (water/acetonitrile) achieves resolution of structurally similar esters in under 4 minutes .
- Mass Spectrometry (MS) : Coupling UPLC with tandem MS (e.g., TQD detectors) enhances sensitivity for detecting degradation products or impurities.
- Stability Testing : Conduct accelerated stability studies under varying pH, temperature, and light exposure, with periodic sampling analyzed via UPLC-MS to track degradation kinetics.
Q. How is this compound synthesized, and what critical variables influence yield?
Methodological Answer:
- Esterification Protocol : React L-DOPA with n-butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Key Variables :
Q. What are the primary applications of this compound in enzymatic studies?
Methodological Answer:
- Substrate for Oxidases : L-DOPA esters are used to study polyphenol oxidase (PPO) activity. For example, in wheat PPO assays, this compound’s solubility in organic phases may improve reaction kinetics compared to free L-DOPA.
- Protocol Adaptation : Adjust buffer composition (e.g., pH 6.5–7.0) and substrate concentration (1–5 mM) to optimize enzymatic activity measurements .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound’s pharmacokinetics, and how can they be mitigated?
Methodological Answer:
- Challenge : Rapid ester hydrolysis in biological matrices (e.g., plasma).
- Solutions :
- Sample Stabilization : Use enzyme inhibitors (e.g., sodium fluoride) or cold-chain processing.
- Analytical Validation : Include stability-indicating assays (e.g., UPLC-MS/MS) to differentiate intact ester from metabolites .
- Statistical Design : Apply factorial designs to test multiple variables (dose, route, formulation) simultaneously.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro assays vs. computational docking studies).
- Framework Application : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to refine research scope. For example:
Q. What strategies optimize this compound’s stability in formulation studies?
Methodological Answer:
- Excipient Screening : Test antioxidants (e.g., ascorbic acid) and pH modifiers in lipid-based nanoformulations.
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing degradation products monthly .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound?
Methodological Answer:
Q. How should researchers manage data generated from this compound experiments?
Methodological Answer:
- Data Management Plans (DMPs) : Document metadata (e.g., HPLC conditions, batch numbers) using FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Repositories : Use domain-specific databases (e.g., ChEMBL) for public sharing of chemical and bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
